5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 2059937-84-5
VCID: VC4389128
InChI: InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3
SMILES: COC1=NCCS(=O)(=O)CC1
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione

CAS No.: 2059937-84-5

Cat. No.: VC4389128

Molecular Formula: C6H11NO3S

Molecular Weight: 177.22

* For research use only. Not for human or veterinary use.

5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione - 2059937-84-5

Specification

CAS No. 2059937-84-5
Molecular Formula C6H11NO3S
Molecular Weight 177.22
IUPAC Name 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide
Standard InChI InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3
Standard InChI Key YEZRLTXFNFURLT-UHFFFAOYSA-N
SMILES COC1=NCCS(=O)(=O)CC1

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide, reflecting its methoxy substituent, partially hydrogenated thiazepine ring, and two sulfonyl groups. Its molecular formula, C6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}, was confirmed via high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished. The SMILES notation (COC1=NCCS(=O)(=O)CC1) and InChI key (YEZRLTXFNFURLT-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling computational modeling and database searches.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2059937-84-5
Molecular FormulaC6H11NO3S\text{C}_6\text{H}_{11}\text{NO}_3\text{S}
Molecular Weight177.22 g/mol
IUPAC Name5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide
SMILESCOC1=NCCS(=O)(=O)CC1
InChI KeyYEZRLTXFNFURLT-UHFFFAOYSA-N

Synthesis and Manufacturing

Challenges in Optimization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H^1\text{H}-NMR peaks can be inferred from the structure:

  • Methoxy group: A singlet at δ 3.3–3.5 ppm (3H).

  • Methylene protons adjacent to sulfonyl groups: Multiplets at δ 2.8–3.2 ppm (4H).

  • Ring protons: Resonances between δ 3.5–4.0 ppm (2H).

Infrared (IR) Spectroscopy

Strong absorption bands for the sulfonyl groups (S=O\text{S=O}) are expected at 1150–1300 cm1^{-1}, while the methoxy C-O stretch would appear near 1050 cm1^{-1}.

Table 2: Predicted Spectroscopic Data

TechniqueKey Signals
1H^1\text{H}-NMRδ 3.3 (s, 3H), δ 2.8–3.2 (m, 4H), δ 3.5–4.0 (m, 2H)
IR1150–1300 cm1^{-1} (S=O), 1050 cm1^{-1} (C-O)

Biological Activities and Research Implications

Mechanistic Hypotheses

Thiazepine derivatives are explored for their interactions with biological targets such as enzymes and receptors. The sulfonyl groups may engage in hydrogen bonding with active sites, while the methoxy group could enhance lipophilicity, aiding membrane permeability.

Comparative Analysis

Unlike benzo-fused thiazepines (e.g., the hydrochloride derivative in source ), this compound’s aliphatic ring may reduce aromatic interactions, favoring selectivity for non-polar binding pockets.

Applications in Research

Drug Discovery

As a scaffold, this molecule could be modified to develop protease inhibitors or kinase modulators. Its compact structure allows for diversification at the methoxy or sulfonyl positions.

Material Science

Sulfone-containing compounds are valuable in polymer chemistry for their thermal stability. This compound might serve as a monomer in high-performance resins.

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